Cas no 2171663-06-0 (4-(2-cyclopentylethyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid)

4-(2-cyclopentylethyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 4-(2-cyclopentylethyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid
- 2171663-06-0
- EN300-1494491
- 4-[(2-cyclopentylethyl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
-
- Inchi: 1S/C27H32N2O5/c30-25(31)14-13-24(26(32)28-16-15-18-7-1-2-8-18)29-27(33)34-17-23-21-11-5-3-9-19(21)20-10-4-6-12-22(20)23/h3-6,9-12,18,23-24H,1-2,7-8,13-17H2,(H,28,32)(H,29,33)(H,30,31)
- InChI Key: HYEDXGAEGQGJDV-UHFFFAOYSA-N
- SMILES: O(C(NC(CCC(=O)O)C(NCCC1CCCC1)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
Computed Properties
- Exact Mass: 464.23112213g/mol
- Monoisotopic Mass: 464.23112213g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 34
- Rotatable Bond Count: 11
- Complexity: 685
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.8
- Topological Polar Surface Area: 105Ų
4-(2-cyclopentylethyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1494491-1.0g |
4-[(2-cyclopentylethyl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171663-06-0 | 1g |
$0.0 | 2023-06-05 | ||
Enamine | EN300-1494491-5000mg |
4-[(2-cyclopentylethyl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171663-06-0 | 5000mg |
$9769.0 | 2023-09-28 | ||
Enamine | EN300-1494491-250mg |
4-[(2-cyclopentylethyl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171663-06-0 | 250mg |
$3099.0 | 2023-09-28 | ||
Enamine | EN300-1494491-10000mg |
4-[(2-cyclopentylethyl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171663-06-0 | 10000mg |
$14487.0 | 2023-09-28 | ||
Enamine | EN300-1494491-2500mg |
4-[(2-cyclopentylethyl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171663-06-0 | 2500mg |
$6602.0 | 2023-09-28 | ||
Enamine | EN300-1494491-1000mg |
4-[(2-cyclopentylethyl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171663-06-0 | 1000mg |
$3368.0 | 2023-09-28 | ||
Enamine | EN300-1494491-100mg |
4-[(2-cyclopentylethyl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171663-06-0 | 100mg |
$2963.0 | 2023-09-28 | ||
Enamine | EN300-1494491-500mg |
4-[(2-cyclopentylethyl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171663-06-0 | 500mg |
$3233.0 | 2023-09-28 | ||
Enamine | EN300-1494491-50mg |
4-[(2-cyclopentylethyl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171663-06-0 | 50mg |
$2829.0 | 2023-09-28 |
4-(2-cyclopentylethyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid Related Literature
-
Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067
-
Hannah James,Brendan J. Kennedy,Thomas A. Whittle,Maxim Avdeev Dalton Trans., 2014,43, 17085-17089
-
Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935
-
Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162
-
Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467
Additional information on 4-(2-cyclopentylethyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid
Recent Advances in the Study of 4-(2-cyclopentylethyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid (CAS: 2171663-06-0)
The compound 4-(2-cyclopentylethyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid (CAS: 2171663-06-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has been investigated for its potential applications in drug development, particularly in the design of peptide-based therapeutics and prodrugs. The presence of both the fluorenylmethoxycarbonyl (Fmoc) and cyclopentylethyl carbamoyl groups makes it a versatile intermediate in synthetic chemistry and bioconjugation strategies.
Recent studies have focused on the synthesis and characterization of this compound, with an emphasis on its stability, reactivity, and compatibility with various biological systems. Researchers have employed advanced spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), to confirm its structure and purity. Additionally, computational modeling has been utilized to predict its interactions with biological targets, providing insights into its potential pharmacological properties.
One of the key findings from recent research is the compound's utility in solid-phase peptide synthesis (SPPS). The Fmoc-protected amino acid derivative serves as a crucial building block for the assembly of complex peptides, enabling the incorporation of non-natural amino acids and modifications. This has opened new avenues for the development of peptide-based drugs with enhanced stability and bioavailability. Furthermore, the cyclopentylethyl moiety has been explored for its role in improving lipophilicity and membrane permeability, which are critical factors in drug delivery.
In addition to its synthetic applications, 4-(2-cyclopentylethyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid has been investigated for its potential as a prodrug. Preliminary in vitro studies have demonstrated its ability to undergo enzymatic cleavage, releasing active pharmacological agents in a controlled manner. This property is particularly valuable in the design of targeted therapies, where precise drug release at the site of action is desired. Researchers are also exploring its use in bioconjugation strategies, where it can serve as a linker for attaching therapeutic payloads to antibodies or other targeting molecules.
Despite these promising developments, challenges remain in optimizing the compound's pharmacokinetic and pharmacodynamic profiles. Ongoing research aims to address these issues through structural modifications and formulation strategies. For instance, studies are underway to evaluate the impact of varying the cyclopentylethyl chain length on the compound's biological activity and stability. Additionally, efforts are being made to develop scalable synthetic routes to facilitate its widespread use in pharmaceutical applications.
In conclusion, 4-(2-cyclopentylethyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid (CAS: 2171663-06-0) represents a promising candidate for advancing peptide-based drug discovery and development. Its unique structural features and versatile applications make it a valuable tool in synthetic chemistry and biopharmaceutical research. Future studies will likely focus on further elucidating its mechanisms of action and expanding its utility in therapeutic interventions.
2171663-06-0 (4-(2-cyclopentylethyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid) Related Products
- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)
- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)
- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)
- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)
- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)
- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)
- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)
- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)
- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)
- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)




